molecular formula C13H11FO B8512139 4'-Fluorobiphenyl-2-methanol

4'-Fluorobiphenyl-2-methanol

Cat. No.: B8512139
M. Wt: 202.22 g/mol
InChI Key: SXSZNDIMVUTKMI-UHFFFAOYSA-N
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Description

4'-Fluorobiphenyl-2-methanol (hypothetical structure: biphenyl with a fluorine atom at the 4' position and a hydroxymethyl group at the 2 position) is a fluorinated aromatic alcohol. Its molecular formula is inferred as C₁₃H₁₁FO, with a molecular weight of 202.23 g/mol. The biphenyl system contributes to rigidity and π-π stacking interactions, while the fluorine and hydroxyl groups influence reactivity and solubility .

Properties

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

[2-(4-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H11FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8,15H,9H2

InChI Key

SXSZNDIMVUTKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Fluorinated ethanol derivatives () exhibit surfactant-like properties due to ionic groups, whereas this compound is more suited for organic synthesis.
  • The biphenyl system in this compound enhances thermal stability compared to the flexible fluorinated chains in ethanol derivatives .
2.2 (4-Fluoro-2-isobutoxyphenyl)methanol ()

CAS 850565-40-1 , with the formula C₁₁H₁₅FO₂ (MW = 198.24 g/mol), features a single phenyl ring substituted with fluorine (para) and an isobutoxy group (ortho).

Property This compound (4-Fluoro-2-isobutoxyphenyl)methanol
Structure Biphenyl Monophenyl with isobutoxy
Molecular Weight 202.23 g/mol 198.24 g/mol
Substituent Effects Fluorine (electron-withdrawing) Isobutoxy (electron-donating)
Boiling/Melting Point Higher (rigid biphenyl) Lower (branched isobutoxy)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 (calculated)

Key Differences :

  • The biphenyl backbone in this compound increases planarity and melting point compared to the branched isobutoxy group in CAS 850565-40-1.
  • The electron-withdrawing fluorine in the biphenyl system deactivates the ring toward electrophilic substitution, whereas the isobutoxy group in CAS 850565-40-1 activates the ring .
2.3 Fluoroaromatic Alcohols in Research ()

While focuses on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, its spectrofluorometric methods highlight analytical approaches applicable to this compound. For instance:

  • Fluorescence intensity in such compounds correlates with substituent electronic effects. The biphenyl system in this compound may exhibit redshifted emission compared to monophenyl analogs due to extended conjugation .

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